![molecular formula C22H18Cl2F3N5O2S B2715474 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide CAS No. 303150-16-5](/img/structure/B2715474.png)
3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide
カタログ番号 B2715474
CAS番号:
303150-16-5
分子量: 544.37
InChIキー: PCNGOOKYGOHXJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring might be formed through a cyclization reaction, while the piperazine ring might be introduced through a substitution or coupling reaction. The chloro and trifluoromethyl groups could be added through halogenation reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Isoxazole rings can participate in various reactions such as nucleophilic substitutions or additions. Piperazine rings can act as bidentate ligands, binding to metal ions in two places. The chloro and trifluoromethyl groups might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of nitrogen, oxygen, and halogens in the molecule suggests that it might form hydrogen bonds, affecting its solubility and reactivity. The size and shape of the molecule could influence its boiling and melting points .科学的研究の応用
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study on a compound similar in structure to 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide demonstrated its potential as a potent and selective antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, suggesting significant binding interactions with the receptor (Shim et al., 2002).
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Research on piperazine derivatives, related to the queried compound, showed promise in antimicrobial applications. The study synthesized and evaluated the antimicrobial activity of these derivatives against various bacterial and fungal strains, indicating potential use in developing potent antimicrobials (Patil et al., 2021).
Tritiation Studies
- Tritiation for Research Purposes : A study focused on the synthesis of a compound structurally similar to the queried molecule through processes like iodination and tritiation. This research is crucial in labeling studies and for understanding molecular interactions, especially in cannabinoid receptor studies (Seltzman et al., 2002).
Polymer Synthesis
- Synthesis of Ordered Polymers : Research involving piperazine, a component of the queried compound, was used in the synthesis of ordered polymers, indicating its role in advanced material science and engineering applications (Yu et al., 1999).
Antagonistic and Agonistic Properties
- Antagonist and Agonist Studies : Investigations have been conducted on compounds structurally related to 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide, focusing on their properties as antagonists or agonists at receptors like the CB1 cannabinoid receptor (Landsman et al., 1997).
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N5O2S/c1-12-17(18(30-34-12)14-4-2-3-5-15(14)23)20(33)29-21(35)32-8-6-31(7-9-32)19-16(24)10-13(11-28-19)22(25,26)27/h2-5,10-11H,6-9H2,1H3,(H,29,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNGOOKYGOHXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

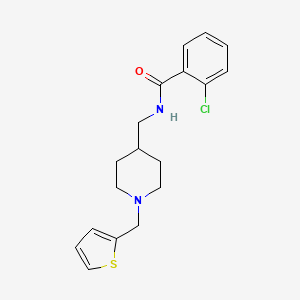

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)
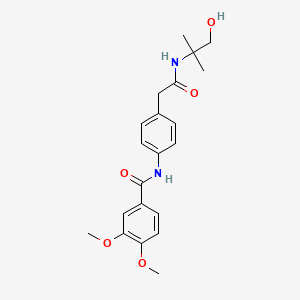

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
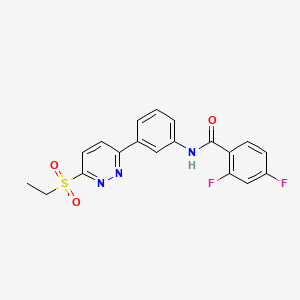
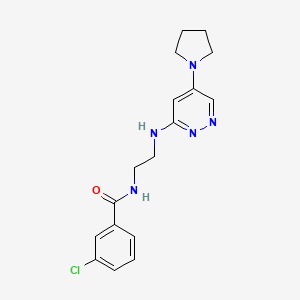
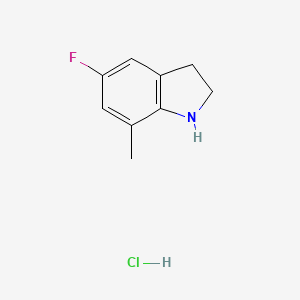

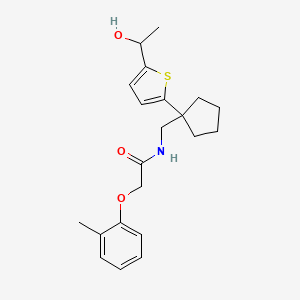
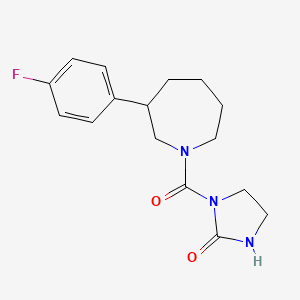
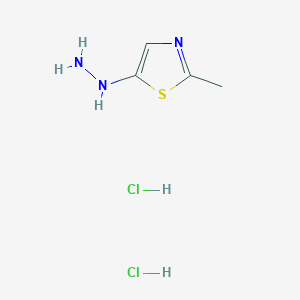
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)